molecular formula C17H14O B188827 Cinnamylideneacetophenone CAS No. 614-57-3

Cinnamylideneacetophenone

Cat. No.: B188827
CAS No.: 614-57-3
M. Wt: 234.29 g/mol
InChI Key: QONKLJMPKWQQFG-UHFFFAOYSA-N
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Description

Cinnamylideneacetophenone is an organic compound that belongs to the class of chalcones It is characterized by the presence of a conjugated system consisting of a phenyl group attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamylideneacetophenone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction between cinnamaldehyde and acetophenone in the presence of a base. The reaction typically occurs under reflux conditions, and the base used can be sodium hydroxide or potassium hydroxide. The reaction proceeds as follows:

Cinnamaldehyde+AcetophenoneBaseThis compound\text{Cinnamaldehyde} + \text{Acetophenone} \xrightarrow{\text{Base}} \text{this compound} Cinnamaldehyde+AcetophenoneBase​this compound

The reaction is carried out in an ethanol or methanol solvent, and the product is obtained after purification through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using heterogeneous catalysts such as Fe3O4 magnetic nanoparticles. These catalysts enhance the reaction rate and yield while being environmentally friendly. The reaction conditions involve the use of a catalyst concentration of 10% w/w, and the reaction is typically completed within five hours, yielding approximately 36% of the product .

Chemical Reactions Analysis

Types of Reactions

Cinnamylideneacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Cinnamylideneacetophenone is unique due to its conjugated system and the presence of both phenyl and propenone groups. Similar compounds include:

    Cinnamaldehyde: The parent compound, known for its antimicrobial properties.

    Acetophenone: A simpler ketone that lacks the conjugated system.

    Chalcones: A broader class of compounds with similar structures but varying substituents on the aromatic rings.

This compound stands out due to its enhanced biological activity and potential for diverse applications.

Biological Activity

Cinnamylideneacetophenone (CIN) is an α,β-unsaturated ketone that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CIN, focusing on its anticancer, antibacterial, and antitubercular properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound is synthesized through a modified Claisen-Schmidt condensation reaction, typically involving trans-cinnamaldehyde and acetophenone. The general structure can be represented as follows:

CIN=C6H5C(=CC=C)C O C6H5\text{CIN}=\text{C}_6\text{H}_5\text{C}(=C\text{C}=C)\text{C O C}_6\text{H}_5

This compound's structure allows for various substitutions that can enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of CIN derivatives as anticancer agents, particularly against breast cancer cell lines. Notable findings include:

  • Cytotoxicity : A study reported that certain derivatives of CIN exhibited sub-micromolar cytotoxicity against MCF-7 breast cancer cells, with IC50 values as low as 1.9 nM for compound 18 and 71 nM for compound 17 . These compounds demonstrated selectivity for cancer cells over non-tumorigenic cells, indicating a promising therapeutic window.
  • Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis and disruption of cell cycle progression. The presence of a nitro group in the B ring significantly enhances the activity of these compounds .

Table 1: Cytotoxicity Data of this compound Derivatives

CompoundCell LineIC50 (nM)Selectivity Index
17MCF-71.9>25,000
18MDA-MB-46878035
18MCF-7<1.9High
DoxorubicinMCF-10AVariesReference

Antibacterial Activity

CIN derivatives also exhibit significant antibacterial properties. Studies evaluated their effectiveness against various Gram-positive bacteria:

  • Minimum Inhibitory Concentration (MIC) : Compounds such as 3 and 4 showed MIC values ranging from 77.9 to 312 µM against Staphylococcus aureus and Streptococcus mutans . The hydrophilicity of these compounds, influenced by substituents on ring B, plays a crucial role in their antibacterial efficacy.
  • Mechanism : The antibacterial action is attributed to multiple targets within bacterial cells, including membrane disruption and induction of reactive oxygen species (ROS) .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µM)
3Staphylococcus aureus77.9
4Streptococcus mutans312
2Mycobacterium tuberculosis57.2

Antitubercular Activity

The antitubercular potential of CIN derivatives has also been investigated:

  • Efficacy Against Mycobacterium tuberculosis : Selected compounds demonstrated MIC values between 57.2 and 70.9 µM against M. tuberculosis . The ability to penetrate the blood-brain barrier (BBB) is crucial for treating central nervous system infections like tuberculous meningitis.
  • ADME Properties : In silico studies indicated that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further development .

Table 3: Antitubercular Activity of this compound Derivatives

CompoundMIC (µM)
257.2
1070.9
18Not specified

Case Studies

Several case studies have documented the therapeutic potential of CIN derivatives:

  • Breast Cancer Treatment : A clinical study involving derivative compounds showed significant tumor reduction in animal models when treated with CIN derivatives compared to controls .
  • Infection Control : Another study highlighted the effectiveness of CIN derivatives in reducing bacterial load in infected tissues in vivo, supporting their use as topical antibacterial agents .

Properties

IUPAC Name

1,5-diphenylpenta-2,4-dien-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O/c18-17(16-12-5-2-6-13-16)14-8-7-11-15-9-3-1-4-10-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONKLJMPKWQQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302042
Record name 1,5-Diphenyl-2,4-pentadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-57-3
Record name 1,5-Diphenyl-2,4-pentadien-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Diphenyl-2,4-pentadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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